1-O-feruloyl-beta-D-glucose
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Overview
Description
Ferulic acid glucoside is a naturally occurring phenolic compound found in the cell walls of plants. It is a derivative of ferulic acid, which is a hydroxycinnamic acid. Ferulic acid glucoside is known for its antioxidant properties and is commonly found in cereals, fruits, and vegetables. It plays a significant role in plant defense mechanisms and has garnered attention for its potential health benefits in humans.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferulic acid glucoside can be synthesized through enzymatic glycosylation. One common method involves the use of uridine diphosphate-dependent glycosyltransferases from plants like Arabidopsis thaliana. These enzymes catalyze the transfer of glucose from uridine diphosphate-glucose to ferulic acid, forming ferulic acid glucoside .
Industrial Production Methods: Industrial production of ferulic acid glucoside often involves biotransformation using genetically engineered microorganisms such as Escherichia coli. These microorganisms are engineered to express specific glycosyltransferases that facilitate the conversion of ferulic acid to ferulic acid glucoside. This method is advantageous due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: Ferulic acid glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert ferulic acid glucoside to its corresponding alcohol.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ferulic acid glucoside derivatives.
Scientific Research Applications
Ferulic acid glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various phenolic compounds.
Biology: It is studied for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Ferulic acid glucoside is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the food and cosmetic industries for its antioxidant properties and potential health benefits
Mechanism of Action
Ferulic acid glucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include reactive oxygen species and various signaling pathways involved in inflammation and cell survival. Additionally, it modulates enzyme activity and gene expression related to antioxidant defense .
Comparison with Similar Compounds
Ferulic acid glucoside is similar to other phenolic glucosides such as:
- Caffeic acid glucoside
- p-Coumaric acid glucoside
- Sinapic acid glucoside
Uniqueness:
- Antioxidant Potential: Ferulic acid glucoside has a unique structure that allows it to form a resonant-stable phenoxy radical, enhancing its antioxidant potential.
- Health Benefits: It has been shown to have broader therapeutic effects compared to other similar compounds, including anti-inflammatory and neuroprotective properties .
Ferulic acid glucoside stands out due to its potent antioxidant activity and wide range of applications in various fields, making it a compound of significant interest in scientific research and industry.
Properties
CAS No. |
7196-71-6 |
---|---|
Molecular Formula |
C16H20O9 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1 |
InChI Key |
JWRQVQWBNRGGPK-JZYAIQKZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
melting_point |
123-126°C |
physical_description |
Solid |
Synonyms |
1-[3-(4-Hydroxy-3-methoxyphenyl)-2-propenoate] β-D-Glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate)glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate) β-D-Glucopyranose; 4-Hydroxy-3-methoxy-_x000B_Cinnamic Acid β-D-glucopyranosyl Ester; 1-Ferulylglucose; Ferul |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-O-Feruloyl-beta-D-glucose affect ethylene production in plants?
A1: this compound acts as a natural inhibitor of ethylene biosynthesis in plants like carnations []. It does so by blocking the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. This conversion is typically catalyzed by a membrane-bound enzyme system in plant cells. The compound's inhibitory effect was observed in cell-free experiments using carnation petal membranes, where the presence of this compound significantly reduced ethylene production [].
Q2: Besides its role in ethylene biosynthesis, has this compound been identified in other plant species, and what properties does it exhibit?
A3: Yes, this compound has been found in the fruits of Luffa cylindrica (sponge gourds) []. Interestingly, in this context, it exhibits antioxidant properties []. This finding highlights the potential multi-functionality of this compound in different plant species and its possible benefits beyond ethylene regulation.
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